(3-bromophenyl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone
Description
The compound (3-bromophenyl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone features a pyrazole core substituted with hydroxy, methyl, and trifluoromethyl groups at positions 5, 3, and 5, respectively. The 3-bromophenyl moiety is attached via a methanone bridge. This structural motif is critical for interactions with biological targets, particularly enzymes like butyrylcholinesterase (BuChE), where bromine and trifluoromethyl groups enhance binding through hydrophobic and electronic effects .
Properties
IUPAC Name |
(3-bromophenyl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3N2O2/c1-7-6-11(20,12(14,15)16)18(17-7)10(19)8-3-2-4-9(13)5-8/h2-5,20H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYGDGHCLQSDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385832 | |
| Record name | (3-bromophenyl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5404-93-3 | |
| Record name | (3-bromophenyl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone typically involves multiple steps. One common method includes the reaction of 3-bromobenzoyl chloride with 5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-bromophenyl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
(3-bromophenyl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3-bromophenyl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their molecular properties, and biological activities:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity | ADMET/BBB Permeability | References |
|---|---|---|---|---|---|---|
| (3-Bromophenyl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone (Target Compound) | C₁₃H₁₁BrF₃N₂O₂ | 357.15 | 3-Bromophenyl, 5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole | Not explicitly reported; inferred BuChE inhibition potential based on structural analogs | Unknown | — |
| (3-Bromophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone | C₁₈H₁₃BrClF₃N₂O₂ | 467.66 | 3-Bromophenyl, 5-(4-chlorophenyl)-5-hydroxy-3-(trifluoromethyl)dihydropyrazole | Top BuChE inhibitor: Binds 19 residues (9 overlap with reference PDB 5DYW); MD simulation stability (133 ns) | ADMET-compliant; BBB-permeable | |
| (2-Bromophenyl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone () | C₁₂H₁₀BrF₃N₂O₂ | 351.12 | 2-Bromophenyl, 5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole | Not reported; positional isomer of target compound; potential steric/electronic differences may alter binding | Unknown | |
| (4-Trifluoromethylphenyl)[5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone () | C₁₈H₁₅F₃N₂O | 332.32 | 4-Trifluoromethylphenyl, 5-phenyldihydropyrazole | No explicit activity data; phenyl substitution may reduce halogen-dependent target affinity | Unknown | |
| 3-(4-Chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone () | C₂₂H₁₇ClN₃O₂ | 402.85 | 3-Pyridyl, 4-chlorophenyl, 5-hydroxy-5-phenyldihydropyrazole | Structural data available; pyridyl group may enhance solubility or alter binding kinetics | Unknown |
Structural and Functional Insights
Substituent Position and Electronic Effects
- Bromine Position : The 3-bromophenyl analog (target compound) differs from the 2-bromophenyl variant () in halogen placement. The 3-position may optimize steric interactions with BuChE’s active site, whereas 2-bromophenyl could hinder binding due to proximity to the pyrazole core .
- Chlorophenyl vs. Bromophenyl : The 4-chlorophenyl analog () exhibits superior BuChE inhibition (19 binding residues) compared to bromophenyl derivatives, likely due to chlorine’s smaller size and stronger electronegativity enhancing fit within hydrophobic pockets .
Trifluoromethyl and Hydroxy Groups
Pharmacokinetic and Toxicity Profiles
- ADMET Compliance : The 4-chlorophenyl analog () meets ADMET criteria, with predicted gastrointestinal absorption and BBB permeability, making it a viable neurotherapeutic lead .
- BBB Permeability : Trifluoromethyl and bromine substituents likely contribute to BBB penetration by increasing lipophilicity, though excessive bulk (e.g., 2-bromophenyl) may reduce permeability .
Computational and Experimental Validation
- Molecular Dynamics (MD) : The 4-chlorophenyl analog demonstrated stable binding over 133 ns (RMSD: 1.2–1.9 Å after 22 ns), suggesting robust target engagement .
- Synthetic Feasibility: Compounds like the 2-bromophenyl analog () are synthesized via condensation reactions with malononitrile or ethyl cyanoacetate, indicating scalable routes for analogs .
Biological Activity
- Molecular Formula : C12H10BrF3N2O
- Molecular Weight : 351.12 g/mol
- Structure : The compound features a bromophenyl group, a hydroxymethyl group, and a trifluoromethyl group attached to a pyrazole ring, contributing to its unique chemical reactivity and biological interactions.
Biological Activity Overview
Recent studies have indicated that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific compound has been investigated for its potential effects on various biological targets.
Key Biological Activities
-
Anticancer Activity
- Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. Studies suggest that compounds with similar structures can act as inhibitors of key protein kinases involved in cancer progression, such as c-Met and BACE-1 .
- In vitro studies have demonstrated that this compound may inhibit the growth of specific cancer cell lines, although detailed quantitative data is still required for conclusive evidence.
- Anti-inflammatory Effects
- GABA Receptor Modulation
Study 1: Anticancer Efficacy
A study published in PubMed Central explored various pyrazole derivatives' anticancer activities. The findings indicated that modifications at the 5-position of the pyrazole ring significantly affected the compounds' potency against cancer cell lines. The specific compound's structural features suggest it could exhibit similar or enhanced efficacy compared to other derivatives tested .
Data Table: Biological Activities of Pyrazole Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (3-bromophenyl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone, and what methodological challenges arise during its synthesis?
- Answer : The compound can be synthesized via cyclization reactions using precursors like 5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole derivatives. A key step involves coupling the pyrazole moiety to the 3-bromophenyl group via a carbonyl linker. Challenges include controlling regioselectivity during cyclization and ensuring stability of the trifluoromethyl group under acidic/basic conditions. Phosphorous oxychloride (POCl₃) is commonly used for cyclization at 120°C, but yields may vary due to competing side reactions . Purification often requires column chromatography or recrystallization in ethanol/water mixtures to isolate the crystalline product .
Q. How can structural characterization of this compound be performed to resolve ambiguities in its tautomeric or conformational states?
- Answer : X-ray crystallography is the gold standard for resolving tautomerism (e.g., keto-enol equilibria in the pyrazole ring) and confirming the spatial arrangement of substituents. For example, studies on analogous pyrazole-triazole methanones reveal planar geometries stabilized by intramolecular hydrogen bonds between hydroxyl and carbonyl groups . Vibrational spectroscopy (FT-IR) can complement crystallography by identifying O–H and C=O stretching frequencies (~3200 cm⁻¹ and ~1650 cm⁻¹, respectively) . NMR (¹H/¹³C) is critical for verifying substituent positions, though trifluoromethyl groups may complicate splitting patterns in crowded regions .
Q. What analytical methods are recommended for assessing purity and stability under varying storage conditions?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is ideal for purity assessment. Accelerated stability studies (40°C/75% RH for 6 months) should monitor degradation products via LC-MS. The trifluoromethyl group may hydrolyze under extreme humidity, necessitating inert storage (argon atmosphere, desiccants) . Differential scanning calorimetry (DSC) can detect polymorphic transitions, which are common in halogenated pyrazoles .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Answer : Density functional theory (DFT) calculations (B3LYP/6-311G**) optimize the molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electronic reactivity. For instance, the electron-withdrawing trifluoromethyl group lowers LUMO energy, enhancing electrophilic character . Molecular docking (AutoDock Vina) against biological targets (e.g., kinases or GPCRs) can predict binding affinities. Pyrazole derivatives often interact with hydrophobic pockets via bromophenyl and trifluoromethyl groups, while hydroxyl groups form hydrogen bonds with catalytic residues .
Q. What experimental strategies address contradictory spectral data or unexpected reaction outcomes during derivatization?
- Answer : Contradictions in NMR or IR spectra may arise from dynamic processes (e.g., tautomerism) or impurities. Variable-temperature NMR (VT-NMR) can detect tautomeric equilibria by observing coalescence of signals. For unexpected reaction products (e.g., regioisomers), high-resolution mass spectrometry (HR-MS) and 2D NMR (COSY, NOESY) are critical for structural elucidation . Redesigning protecting groups (e.g., acetylating the hydroxyl group) may suppress side reactions during derivatization .
Q. How do steric and electronic effects of the 3-bromophenyl and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?
- Answer : The bromine atom on the phenyl ring enables Suzuki-Miyaura cross-coupling with boronic acids, but steric hindrance from the trifluoromethyl group may reduce catalytic efficiency. Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) improve yields by mitigating steric clashes . Electronic effects: The trifluoromethyl group deactivates the pyrazole ring, directing electrophilic substitutions to the bromophenyl moiety. Hammett constants (σₘ for CF₃ = 0.43) quantify this deactivation .
Q. What are the challenges in interpreting crystallographic data for polymorphic forms of this compound?
- Answer : Polymorphs may differ in hydrogen-bonding networks or packing motifs. For example, a study on a triazole-pyrazole methanone revealed two polymorphs: one with intermolecular O–H···N hydrogen bonds and another with O–H···O interactions . Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Br···H interactions contribute ~8% to crystal packing) . Challenges include distinguishing dynamic disorder from true polymorphism and ensuring data collection at low temperatures (100 K) to reduce thermal motion artifacts .
Methodological Recommendations
- Synthetic Optimization : Screen solvents (DMF vs. THF) and bases (K₂CO₃ vs. NaH) to improve yields in coupling reactions .
- Data Validation : Cross-validate spectral data with computational predictions (e.g., comparing experimental vs. DFT-calculated NMR shifts) .
- Biological Assays : Use SPR (surface plasmon resonance) to quantify binding kinetics if docking predicts high affinity for a target .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
